molecular formula C55H65F2N9O9S2 B13423714 PROTAC BRD4 Degrader-3

PROTAC BRD4 Degrader-3

Cat. No.: B13423714
M. Wt: 1098.3 g/mol
InChI Key: NIIZCTGOGSKWQJ-GADVMVDOSA-N
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Description

PROTAC BRD4 Degrader-3 is a compound designed to target and degrade bromodomain-containing protein 4 (BRD4). This compound is part of the proteolysis-targeting chimera (PROTAC) class, which uses small molecules to induce the degradation of specific proteins by the ubiquitin-proteasome system. BRD4 is a member of the bromodomain and extra-terminal domain (BET) family and plays a crucial role in regulating gene expression, making it a significant target for therapeutic interventions, particularly in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC BRD4 Degrader-3 involves the conjugation of a ligand for BRD4 with a ligand for an E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes:

    Ligand Synthesis: The ligands for BRD4 and the E3 ligase are synthesized separately. Commonly used ligands include JQ1 for BRD4 and thalidomide for the E3 ligase cereblon.

    Linker Attachment: A linker is attached to one of the ligands. The choice of linker can significantly affect the efficacy and selectivity of the PROTAC.

    Conjugation: The two ligands are conjugated through the linker to form the final PROTAC molecule.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while ensuring the purity and stability of the compound. This typically includes:

Chemical Reactions Analysis

Types of Reactions

PROTAC BRD4 Degrader-3 undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major product of these reactions is the polyubiquitinated BRD4, which is subsequently degraded by the proteasome .

Scientific Research Applications

PROTAC BRD4 Degrader-3 has a wide range of scientific research applications:

Mechanism of Action

PROTAC BRD4 Degrader-3 works by bringing BRD4 and an E3 ubiquitin ligase into close proximity, facilitating the ubiquitination of BRD4. The ubiquitinated BRD4 is then recognized and degraded by the proteasome. This process effectively reduces the levels of BRD4 in the cell, disrupting its role in gene regulation and inhibiting cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROTAC BRD4 Degrader-3 is unique due to its specific linker and ligand combination, which provides improved selectivity and potency compared to other BRD4 degraders. Its design allows for efficient degradation of BRD4 while minimizing off-target effects .

Properties

Molecular Formula

C55H65F2N9O9S2

Molecular Weight

1098.3 g/mol

IUPAC Name

8-(3,5-difluoropyridin-2-yl)-N-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenoxy]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecyl]-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide

InChI

InChI=1S/C55H65F2N9O9S2/c1-32-48(76-31-61-32)33-16-18-38(19-17-33)75-63-52(70)44-23-37(67)28-66(44)54(72)49(55(2,3)4)62-45(68)15-13-11-9-7-8-10-12-14-20-58-51(69)39-24-43-40(21-34(39)30-77(6,73)74)41-29-64(5)53(71)47-46(41)35(25-59-47)27-65(43)50-42(57)22-36(56)26-60-50/h16-19,21-22,24-26,29,31,37,44,49,59,67H,7-15,20,23,27-28,30H2,1-6H3,(H,58,69)(H,62,68)(H,63,70)/t37-,44+,49-/m1/s1

InChI Key

NIIZCTGOGSKWQJ-GADVMVDOSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)ONC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)ONC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O

Origin of Product

United States

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